Cas no 1010684-05-5 (2-Cyclohexylethylzinc bromide)

2-Cyclohexylethylzinc bromide Chemical and Physical Properties
Names and Identifiers
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- 2-cyclohexylethylzinc bromide
- 2-Cyclohexylethylzinc bromide 0.5 M in Tetrahydrofuran
- 2-Cyclohexylethylzinc bromide solution, 0.5 M in THF
- 2-Cyclohexylethylzinc bromide, 0.5M in tetrahydrofuran
- 2-Cyclohexylethylzinc bromide
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- MDL: MFCD08064073
- Inchi: 1S/C8H15.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h8H,1-7H2;1H;/q-1;;+2/p-1
- InChI Key: LRTJZIUEYNQXJJ-UHFFFAOYSA-M
- SMILES: Br[Zn+].C1(C[CH2-])CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 60.3
- Topological Polar Surface Area: 0
2-Cyclohexylethylzinc bromide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Cyclohexylethylzinc bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB361428-100ml |
2-Cyclohexylethylzinc bromide, 0.5M in tetrahydrofuran; . |
1010684-05-5 | 100ml |
€1309.90 | 2025-02-19 | ||
Fluorochem | 214037-100ml |
2-Cyclohexylethylzinc bromide 0.5 M in Tetrahydrofuran |
1010684-05-5 | 100ml |
£854.00 | 2022-03-01 | ||
abcr | AB361428-100 ml |
2-Cyclohexylethylzinc bromide, 0.5M in tetrahydrofuran; . |
1010684-05-5 | 100 ml |
€1309.90 | 2024-04-21 | ||
abcr | AB361428-50ml |
2-Cyclohexylethylzinc bromide, 0.5M in tetrahydrofuran; . |
1010684-05-5 | 50ml |
€789.30 | 2025-02-19 | ||
abcr | AB361428-50 ml |
2-Cyclohexylethylzinc bromide, 0.5M in tetrahydrofuran; . |
1010684-05-5 | 50 ml |
€789.30 | 2024-04-21 | ||
Fluorochem | 214037-50ml |
2-Cyclohexylethylzinc bromide 0.5 M in Tetrahydrofuran |
1010684-05-5 | 50ml |
£493.00 | 2022-03-01 |
2-Cyclohexylethylzinc bromide Related Literature
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
Additional information on 2-Cyclohexylethylzinc bromide
Introduction to 2-Cyclohexylethylzinc Bromide (CAS No. 1010684-05-5)
2-Cyclohexylethylzinc bromide, with the CAS number 1010684-05-5, is a versatile organozinc compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound, also referred to as cyclohexylethylzinc bromide, is characterized by its unique structure, which combines a cyclohexane ring with a zinc-bromine moiety. The molecule's structure allows it to participate in various chemical reactions, making it a valuable reagent in modern chemistry.
The synthesis of 2-cyclohexylethylzinc bromide typically involves the reaction of cyclohexane derivatives with zinc and bromine precursors. Recent studies have explored novel methods to enhance the efficiency of its production, including the use of microwave-assisted synthesis and catalytic systems. These advancements have not only improved yield but also expanded its applicability in complex organic transformations.
In terms of physical properties, 2-cyclohexylethylzinc bromide is known for its stability under certain conditions, though it requires careful handling due to its sensitivity to moisture and oxygen. Its melting point and solubility characteristics make it suitable for use in both solution-phase and solid-state reactions. Researchers have also investigated its thermal behavior, revealing insights into its decomposition pathways under high-temperature conditions.
The applications of 2-cyclohexylethylzinc bromide are diverse and span multiple disciplines. In organic synthesis, it serves as a key intermediate in the construction of complex molecular architectures. For instance, it has been employed in the formation of biologically active compounds, such as steroids and terpenoids, through processes like cross-coupling reactions and conjugate additions. Recent breakthroughs have demonstrated its utility in asymmetric synthesis, enabling the production of enantiomerically enriched compounds with high efficiency.
In materials science, cyclohexylethylzinc bromide has found applications in the development of advanced materials, including polymers and coordination complexes. Its ability to act as a precursor for metal-organic frameworks (MOFs) has been explored extensively, with studies highlighting its role in creating porous materials with tailored properties for gas storage and catalysis.
From an environmental perspective, researchers have evaluated the eco-friendliness of using 2-cyclohexylethylzinc bromide in chemical processes. Efforts have been made to minimize waste generation and improve recyclability, aligning with the principles of green chemistry. These developments underscore the compound's potential as a sustainable reagent in industrial applications.
In conclusion, 2-cyclohexylethylzinc bromide (CAS No. 1010684-05-5) stands as a testament to the ingenuity of modern chemistry. Its unique properties and wide-ranging applications continue to drive innovation across various scientific domains. As research progresses, this compound is poised to play an even more significant role in shaping the future of organic synthesis and materials development.
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